ethyl 1-phenyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl ester group at the 4-position and the phenyl group at the 1-position are indicative of the compound's potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of ethyl 1-phenyl-1H-pyrazole-4-carboxylate derivatives can be achieved through various methods. One approach involves the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, which offers high regioselectivity and yields ranging from 71-92% . Another method employs a one-pot Claisen condensation-Knorr reaction sequence, which provides a convenient access to triarylpyrazole-3-carboxylates, a closely related framework . Additionally, a highly regioselective acylation and alkylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate has been reported to produce ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates .
Molecular Structure Analysis
The molecular structure of ethyl 1-phenyl-1H-pyrazole-4-carboxylate derivatives has been characterized by various spectroscopic methods and crystallographic data. For instance, the structure of ethyl 1H-pyrazole-3-carboxylates was supported by crystallographic data . A combined experimental and theoretical study provided insights into the molecular geometry, vibrational frequencies, and NMR chemical shift values of a related molecule, 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole . The crystal structure of another derivative, ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, was determined by X-ray single crystal diffraction .
Chemical Reactions Analysis
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate derivatives can undergo various chemical reactions. For example, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions to obtain condensed pyrazoles . Diazotization and coupling reactions of ethyl 3-amino-5-phenylpyrazole-4-carboxylate have afforded pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . Moreover, microwave-assisted direct amidation of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines has been reported to produce carboxamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 1-phenyl-1H-pyrazole-4-carboxylate derivatives are influenced by their molecular structure. The crystal structure analysis provides information on the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking . Theoretical calculations, including density functional theory (DFT), have been used to predict molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties . These properties are essential for understanding the reactivity and potential applications of these compounds in various fields, including drug discovery and materials science.
Scientific Research Applications
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Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : Ethyl 1-phenyl-1H-pyrazole-4-carboxylate derivatives have been synthesized and tested for their antibacterial properties against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
- Method : The compounds were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .
- Results : Among the screened samples, some showed excellent antibacterial activity against all the tested bacterial strains as compared to the standard drug Ceftriaxone .
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Preparation of Isoxazole Derivatives
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Synthesis of Isoxazole Derivatives
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Herbicides
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Synthesis of Novel Pyrazole Derivatives
- Field : Medicinal Chemistry
- Application : Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is used in the synthesis of novel pyrazole derivatives carrying aryl ring system .
- Method : The compounds were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .
- Results : Among the screened samples, some showed excellent antibacterial activity against all the tested bacterial strains as compared to the standard drug Ceftriaxone .
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Synthesis of Bioactive Chemicals
Safety And Hazards
Future Directions
Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis . Its future directions could involve further exploration of its potential uses in medicinal chemistry and drug discovery .
properties
IUPAC Name |
ethyl 1-phenylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-14(9-10)11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIULDHICQCHJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549894 | |
Record name | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-phenyl-1H-pyrazole-4-carboxylate | |
CAS RN |
885-94-9 | |
Record name | Ethyl 1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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